

Acalisib Dose-Response and Protocol Summary

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Compound Focus: Acalisib

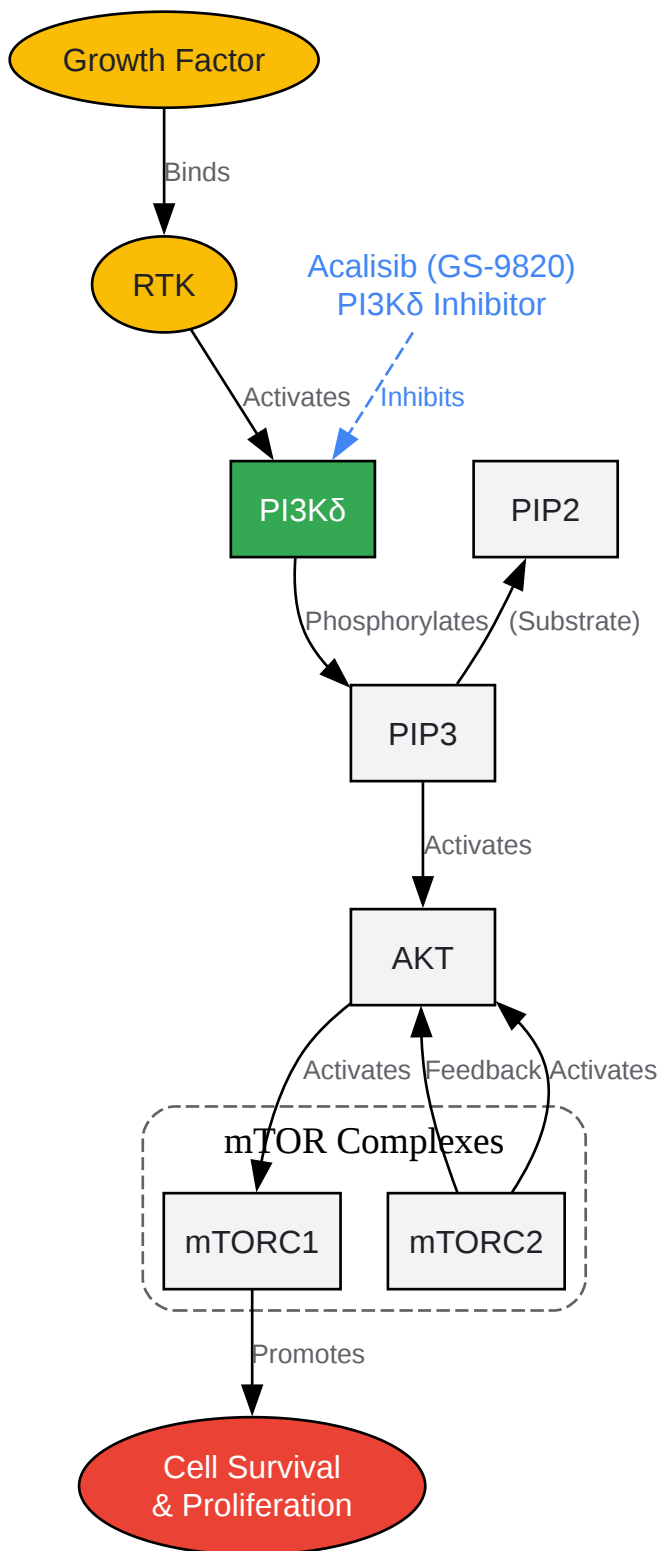
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Acalisib (GS-9820) is a **second-generation, selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor** [1]. In a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies, oral **Acalisib** was tested at doses ranging from 50 mg to 400 mg twice daily [1]. The maximum tolerated dose (MTD) was not determined within this range, and dose-limiting toxicities were not observed [1].

The primary mechanism of **Acalisib** is the selective inhibition of the PI3K δ isoform, which disrupts the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its hyperactivation is common in many cancers [2] [3]. The following diagram illustrates the pathway and **Acalisib**'s site of action.



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Efficacy and Safety Data from Clinical Trial

The efficacy and safety profile of **Acalisib** was characterized in a Phase 1b trial where the most extensive data was collected for the 400 mg twice-daily cohort [1].

Table 1: Efficacy of Acalisib in Relapsed/Refractory Lymphoid Malignancies

Dose (Twice Daily)	Patient Population	Overall Response Rate (ORR)	Lymph Node Response	Median Progression-Free Survival (PFS)
50, 100, 200 mg	Mixed (CLL & NHL/HL)	Responses observed	--	--
400 mg	All Patients (n=29)	41.4% (12 PR)	--	8.2 months
400 mg	CLL Patients	53.3%	85.7%	16.6 months
400 mg	NHL/HL Patients	28.6%	36.4%	4.0 months

PR = Partial Response; CLL = Chronic Lymphocytic Leukemia; NHL = Non-Hodgkin's Lymphoma; HL = Hodgkin's Lymphoma.

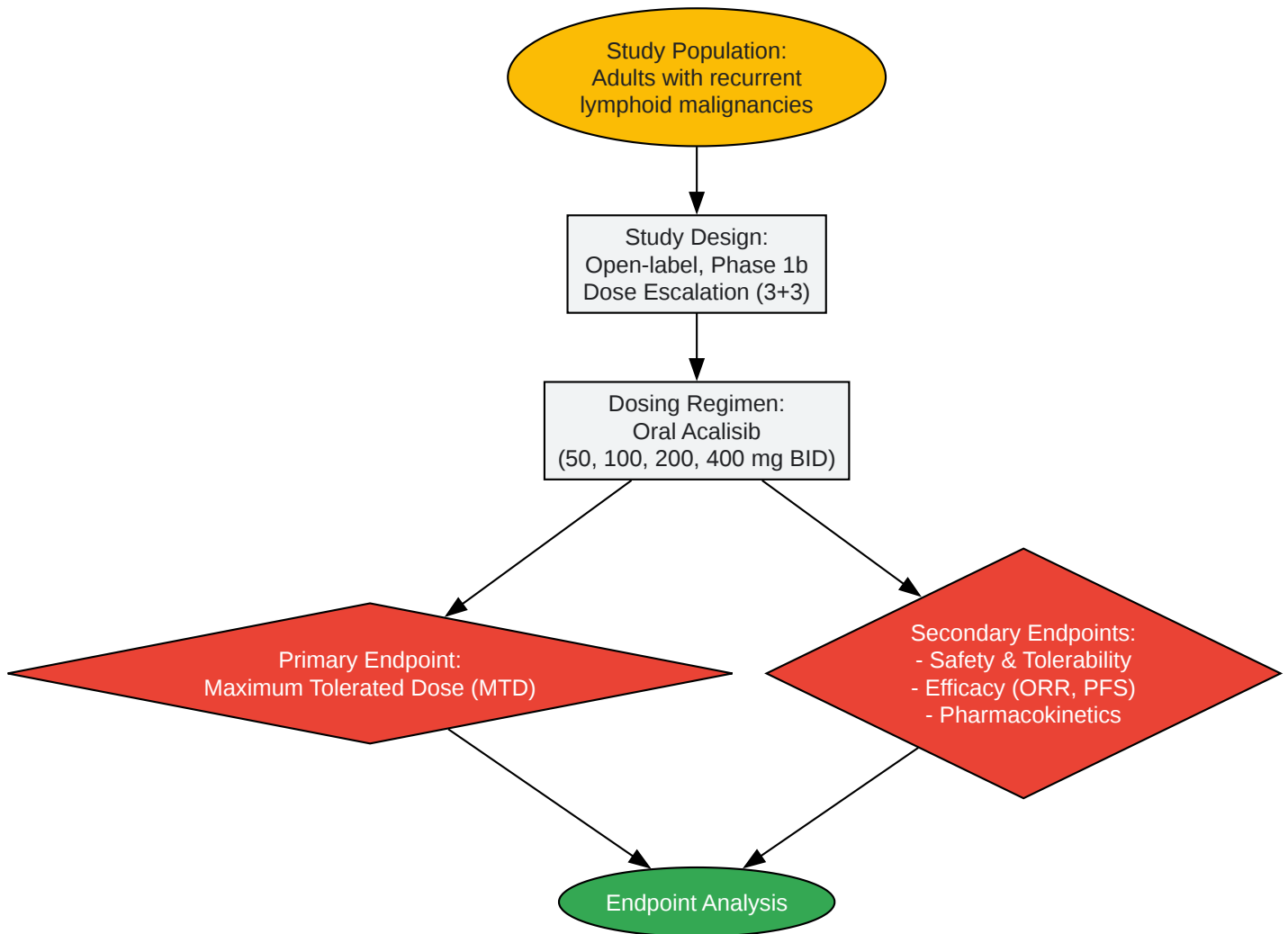
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 400 mg BID (n=29)

Adverse Event	All Grades, n (%)	Grade ≥3, n (%)
Diarrhea	6 (20.7)	3 (10.3)
Rash	8 (27.6)	4 (13.8)
Increased ALT	4 (13.8)	1 (3.4)
Increased AST	4 (13.8)	1 (3.4)
Decreased Neutrophil Count	3 (10.3)	3 (10.3)
Dysgeusia	5 (17.2)	0

Adverse Event	All Grades, n (%)	Grade ≥ 3 , n (%)
Cough	4 (13.8)	0

Experimental Protocol Outline

The following workflow summarizes the key elements of the Phase 1b trial design that evaluated **Acalisib** [1]. You can adapt this framework for preclinical dose-response studies.



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- **Key Inclusions:** Adults with recurrent lymphoid malignancies (including CLL and NHL) who had measurable lymphadenopathy and required therapy [1].
- **Dosing Schedule:** **Acalisib** was administered orally twice daily (BID) in 28-day cycles [1].
- **Endpoint Assessment:**
 - **Efficacy:** Tumor response was assessed per standard criteria (e.g., iwCLL for CLL). Lymph node measurements and overall response rate (ORR) were key metrics [1].
 - **Safety:** Patients were monitored for adverse events, laboratory abnormalities (including liver transaminases and neutrophil counts), and serious adverse events [1].

Key Insights for Researchers

- **High Selectivity:** **Acalisib** demonstrated high selectivity for PI3K δ , with an **IC50 of 12.7 nM** in a basophil activation assay. No binding to other kinases was observed at concentrations up to 10 μ M [1].
- **On-Target Toxicities:** The most common **Acalisib**-related toxicities (diarrhea, rash, transaminitis) are consistent with the known profile of PI3K δ inhibitors. Liver function tests and blood counts require regular monitoring [1].
- **Considerations for Preclinical Work:** The clinical trial did not establish an MTD, suggesting a potentially wide therapeutic window. However, the occurrence of grade ≥ 3 infections indicates that patient immune status is a critical factor [1].

Limitations and Future Directions

The available data is primarily from a single Phase 1b clinical trial, which is sufficient for early development guidance but has inherent limitations. The study population was heterogeneous, and the patient numbers in the lower dose cohorts were small [1]. Furthermore, detailed pharmacokinetic (PK) data and in vitro protocols for determining IC50 in cell lines are not publicly detailed in the searched literature.

Future experiments should focus on defining the dose-response relationship in specific B-cell malignancy subtypes and exploring combination therapies to enhance efficacy and manage potential resistance.

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References

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